

# An In-depth Technical Guide to Perfluoro-1-butene

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## Compound of Interest

Compound Name: Perfluoro-1-butene

Cat. No.: B089320

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Perfluoro-1-butene**, including its chemical identity, properties, synthesis, and applications. The information is intended for researchers, scientists, and professionals in drug development and related fields.

## Chemical Identity and Nomenclature

**Perfluoro-1-butene** is a fluorinated analog of 1-butene. Its systematic and common names, along with its CAS Registry Number, are crucial for its unambiguous identification in research and commerce.

Table 1: Nomenclature and CAS Number<sup>[1]</sup>

Identifier	Value
CAS Number	357-26-6
IUPAC Name	1,1,2,3,3,4,4,4-octafluorobut-1-ene
Synonyms	Octafluoro-1-butene, Perfluorobutene, OFB-1
Molecular Formula	C <sub>4</sub> F <sub>8</sub>
Molecular Weight	200.03 g/mol

## Physicochemical Properties

The unique properties of **Perfluoro-1-butene** stem from the high electronegativity of the fluorine atoms, which impart high thermal and chemical stability.

Table 2: Physicochemical Data of **Perfluoro-1-butene**

Property	Value
Appearance	Colorless gas
Boiling Point	-1.1 °C
Melting Point	-133 °C
Density (liquid at boiling point)	1.51 g/cm <sup>3</sup>
Vapor Pressure	2.5 atm at 20 °C
Solubility	Insoluble in water; Soluble in fluorinated solvents

## Synthesis of Perfluoro-1-butene

A representative synthesis of **Perfluoro-1-butene** involves the dehalogenation of a suitable precursor. The following is a generalized experimental protocol based on common laboratory practices for the synthesis of fluorinated alkenes.

### Experimental Protocol: Synthesis via Dehalogenation

- **Reaction Setup:** A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a cold trap (-78 °C). The apparatus is thoroughly dried and purged with an inert gas, such as nitrogen or argon.
- **Reagents:** Zinc dust (activated) is suspended in a suitable solvent, such as anhydrous N,N-dimethylformamide (DMF) or dioxane, in the reaction flask. The precursor, 1,2-dibromo-1,1,2,3,3,4,4,4-octafluorobutane, is dissolved in the same solvent and placed in the dropping funnel.

- **Reaction Execution:** The zinc suspension is heated to a gentle reflux. The solution of the precursor is added dropwise to the stirred suspension over a period of 1-2 hours. The reaction is typically exothermic and the addition rate should be controlled to maintain a steady reflux.
- **Workup and Purification:** After the addition is complete, the reaction mixture is stirred for an additional hour at reflux to ensure complete reaction. The gaseous product, **Perfluoro-1-butene**, passes through the condenser and is collected in the cold trap. The collected product can be further purified by fractional distillation.

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## References

- 1. 1,1,2,3,3,4,4,4-Octafluorobut-1-ene | C<sub>4</sub>F<sub>8</sub> | CID 67745 - PubChem [pubchem.ncbi.nlm.nih.gov]
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